3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
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Overview
Description
3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a synthetic organic compound with the molecular formula C18H22N2O5 and a molecular weight of 346.383 g/mol. This compound is characterized by the presence of an oxazolidine-2,4-dione core structure, which is a five-membered ring containing both nitrogen and oxygen atoms. The compound also features a butoxybenzoyl group and an azetidinylmethyl moiety, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidin-3-yl Intermediate: The azetidin-3-yl intermediate can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Butoxybenzoyl Group: The butoxybenzoyl group can be introduced via an acylation reaction using 4-butoxybenzoyl chloride and a suitable base, such as triethylamine.
Formation of the Oxazolidine-2,4-dione Core: The final step involves the cyclization of the intermediate to form the oxazolidine-2,4-dione core. This can be achieved through a condensation reaction with a suitable reagent, such as phosgene or a phosgene equivalent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinylmethyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(4-Methoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 3-((1-(4-Ethoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- 3-((1-(4-Propoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Uniqueness
3-((1-(4-Butoxybenzoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is unique due to the presence of the butoxybenzoyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[[1-(4-butoxybenzoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-2-3-8-24-15-6-4-14(5-7-15)17(22)19-9-13(10-19)11-20-16(21)12-25-18(20)23/h4-7,13H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVXBNKJPZOFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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